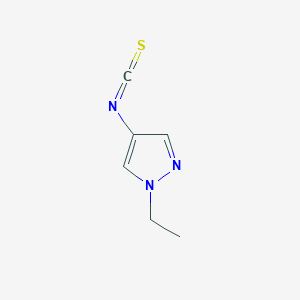

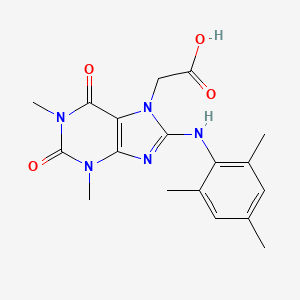

![molecular formula C7H8F3I B2452146 1-碘-3-(2,2,2-三氟乙基)双环[1.1.1]戊烷 CAS No. 2490375-54-5](/img/structure/B2452146.png)

1-碘-3-(2,2,2-三氟乙基)双环[1.1.1]戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a compound that has attracted considerable attention in recent years . BCP derivatives are known for their three-dimensional structure and saturation, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . They are often used as bioisosteres for aromatic rings, internal alkynes, and tert-butyl groups .

Molecular Structure Analysis

The molecular structure of “1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane” is characterized by a BCP unit with a trifluoroethyl group and an iodine atom attached . The BCP unit adds three-dimensional character to the compound, and the trifluoroethyl group and iodine atom provide unique vectors for substituent disposition .Chemical Reactions Analysis

Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, but functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .科学研究应用

生物同位素开发该分子是研究生物同位素的一部分,这些化合物可以替代分子的部分而保留生物活性。像所讨论的这种双环[1.1.1]戊烷被认为是芳香环、叔丁基团和炔的生物同位素。研究涉及从[1.1.1]丙烷合成高价值的3-烷基双环[1.1.1]戊烷-1-胺,这个过程突显了该分子在将药用相关胺基合成到双环[1.1.1]戊烷骨架上的适应性,从而简化了重要构建块的合成(Hughes et al., 2019)。

先进合成技术1-碘-3-(2,2,2-三氟乙基)双环[1.1.1]戊烷的另一个重要贡献在于先进合成技术的发展。该分子用于连续流启用的合成稳定的双环[1.1.1]戊烷三氟硼酸盐。这个过程是推进金属光氧还原条件,用于交叉偶联这些构建块与复杂芳基卤代底物,表明在合成双芳基同位素方面迈出了一步(VanHeyst et al., 2020)。

未来方向

The field of BCP derivatives is expected to see further work in the coming years . This includes the development of new methods for the synthesis and functionalization of BCP derivatives, as well as the exploration of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

作用机制

Target of Action

The primary targets of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that this compound is used in the synthesis of multi-substituted cyclobutanes , which suggests that its targets could be involved in cyclobutane-related biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as cycloaddition . This reaction involves the addition of a strained bicyclic carbocycle, such as 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane, to another molecule, resulting in the formation of a larger cyclic structure .

Biochemical Pathways

The compound is involved in the synthesis of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) cores generally offer high passive permeability , which suggests that this compound may also have similar properties.

Result of Action

The result of the compound’s action is the formation of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Action Environment

The action of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is influenced by various environmental factors. For instance, the cycloaddition reaction it participates in is typically carried out under controlled laboratory conditions . .

属性

IUPAC Name |

1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOXBYVRPYOWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)I)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

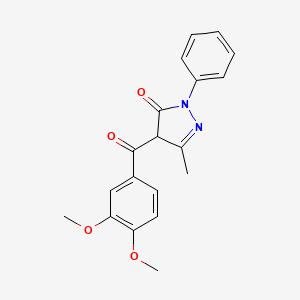

![ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide](/img/structure/B2452067.png)

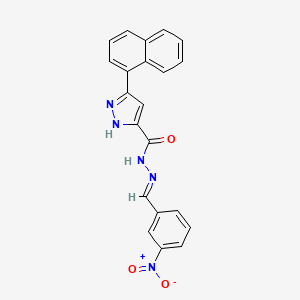

![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)

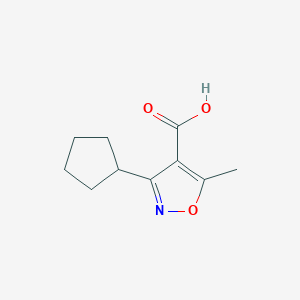

![Diethyl 2-[(4-chloro-2-fluoroanilino)methylene]malonate](/img/structure/B2452074.png)

![N-(Oxepan-4-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2452078.png)

![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)

![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)

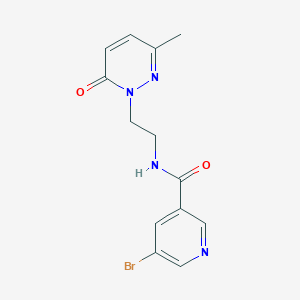

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)